molecular formula C14H15NO3S B5837464 N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide

N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide

Cat. No.: B5837464
M. Wt: 277.34 g/mol
InChI Key: HVMIMYQWERMEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO3S It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxy group and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-amino-2,3-dimethylphenol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniform reaction conditions. The product is typically purified by recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-2,3-dimethylphenyl)benzenesulfonamide.

    Reduction: Formation of N-(4-amino-2,3-dimethylphenyl)benzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and sulfonamide groups play crucial roles in these interactions, forming hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide
  • N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide
  • N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide

Uniqueness

N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring. This unique structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-10-11(2)14(16)9-8-13(10)15-19(17,18)12-6-4-3-5-7-12/h3-9,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMIMYQWERMEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.